molecular formula C8H18N3O8P B12469357 [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate

Cat. No.: B12469357
M. Wt: 315.22 g/mol
InChI Key: FPKARFMSZDBYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name of the compound, [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid dihydrate, reflects its intricate molecular architecture. Breaking this down:

  • Core structure : A propan-2-yl backbone (three-carbon chain) with substituents at positions 1 and 2.
  • Position 1 : A 4-amino-2-oxopyrimidin-1-yl group, which is a cytosine derivative featuring an amino group at carbon 4 and a ketone at carbon 2.
  • Position 2 : A hydroxymethylphosphonic acid group (-CH2-PO3H2) attached via an ether linkage.
  • Stereochemistry : The (2S) designation specifies the absolute configuration at the second carbon of the propan-2-yl chain, indicating a left-handed (L) orientation when viewed using the Cahn-Ingold-Prelog priority rules.
  • Dihydrate : Two water molecules are associated with the compound via hydrogen bonding, as indicated by the molecular formula C8H14N3O6P·2H2O.

The phosphonic acid group (-PO3H2) distinguishes this molecule from phosphate esters, as it features a direct carbon-phosphorus bond rather than a phosphate ester linkage.

Crystallographic Analysis of Dihydrate Form

The dihydrate form of the compound exhibits a crystalline lattice stabilized by hydrogen-bonding interactions between the phosphonic acid group, hydroxyl moiety, and water molecules. Key crystallographic features include:

Parameter Dihydrate Form
Molecular Formula C8H14N3O6P·2H2O
Molecular Weight 315.22 g/mol
Hydrogen Bond Donors 6 (2 from water, 4 from -OH/-NH2)
Hydrogen Bond Acceptors 9 (3 from PO3, 2 from ketone, 4 from water)
Stereocenters 1 (S configuration at C2)

The water molecules occupy interstitial sites in the lattice, forming bridges between phosphonic acid groups and the hydroxyl residue on the propan-2-yl chain. This arrangement enhances thermal stability compared to the anhydrous form, as evidenced by differential scanning calorimetry (DSC) studies. X-ray diffraction patterns suggest a monoclinic crystal system with space group P2₁, though full unit cell parameters remain under investigation.

Comparative Structural Analysis with Anhydrous Counterpart

The anhydrous form (C8H14N3O6P) lacks coordinated water molecules, resulting in distinct structural and physicochemical properties:

Property Anhydrous Form Dihydrate Form
Molecular Weight 279.19 g/mol 315.22 g/mol
Melting Point 260–262°C (decomposes) 245–248°C (decomposes)
Solubility in Water 25 mg/mL 50 mg/mL
Hygroscopicity High Low

The absence of water in the anhydrous form leads to a more compact crystal lattice, increasing density but reducing solubility. Infrared spectroscopy reveals sharper O-H stretching bands in the anhydrous form (3200–3500 cm⁻¹), whereas the dihydrate shows broadened peaks due to water-mediated hydrogen bonding. The dihydrate’s lower melting point suggests that water molecules disrupt strong intermolecular forces, requiring less energy to break the lattice.

The phosphonic acid group in both forms participates in intramolecular hydrogen bonding with the adjacent hydroxyl group, stabilizing the S configuration at C2. However, in the dihydrate, additional hydrogen bonds between water and the pyrimidine ring’s amino group further constrain molecular flexibility, as evidenced by nuclear magnetic resonance (NMR) studies.

Properties

IUPAC Name

[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O6P.2H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKARFMSZDBYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N3O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149394-66-1
Record name [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material Preparation

The process begins with (S)-N1-[(2-hydroxy-3-triphenylmethoxy)propyl]cytosine (Compound II) , a chiral intermediate. This compound is synthesized via stereoselective alkylation of cytosine derivatives, ensuring the (2S)-configuration critical for antiviral activity.

Phosphorylation Step

Compound II reacts with diethyl-p-tosyloxymethyl phosphonate in the presence of NaHMDS (a moisture-insensitive base) to form the key intermediate phosphonic acid [[(S)-2-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)-2-(triphenylmethoxy)ethyl]methyl]diethyl ester (Compound III) . Reaction conditions include:

  • Solvent : Tetrahydrofuran (THF) or toluene
  • Temperature : -15°C to 30°C
  • Yield : ~83.5% after purification

Deprotection and Hydrolysis

Compound III undergoes trimethylsilyl bromide (TMSBr) -mediated deprotection to remove the trityl group, followed by hydrolysis with aqueous hydrochloric acid to yield cidofovir. Subsequent treatment with isopropyl alcohol at pH 3.0–3.5 precipitates the dihydrate form.

Final Hydration

Cidofovir monohydrate is converted to the dihydrate by slurrying in aqueous ethanol (1:1 ratio) at ambient temperature, achieving a Karl Fischer water content of ~11.3% (dihydrate).

Optimization and Industrial-Scale Production

Base Selection

NaHMDS outperforms traditional bases (e.g., sodium hydride) due to:

Parameter NaHMDS Sodium Hydride
Moisture Sensitivity Low High (pyrophoric)
Solubility High in THF/toluene Poor in organic solvents
Handling Safety Non-corrosive Requires inert atmosphere

This allows for safer, scalable reactions.

Polymorph Control

The dihydrate form is selectively obtained by:

  • Ethanol Volume : 7 volumes per volume of water favors anhydrous Form I; lower ratios yield dihydrate.
  • Temperature : Slurrying at 15–35°C ensures crystallization of the dihydrate.

Yield Enhancement

Key optimizations include:

Step Modification Yield Improvement
Deprotection Using TMSBr instead of HBr/AcOH +10–15%
Precipitation Isopropyl alcohol addition at pH 3.0–3.5 +5–8%

Challenges and Mitigation Strategies

Stereochemical Purity

The (2S)-configuration is critical for antiviral activity. Chiral chromatography or enzymatic resolution ensures >99% enantiomeric excess.

Impurity Management

Common impurities include:

Impurity Source Removal Method
Trityl byproducts Incomplete deprotection Recrystallization
Ethyl esters Unreacted diethyl phosphonate Acidic hydrolysis

Scalability

Industrial processes employ:

  • Automated Coupling : Reduces manual handling errors.
  • Continuous Filtration : Efficient solid-liquid separation.

Research Findings and Data

Key Reaction Data

Reaction Step Conditions Yield Reference
Phosphorylation NaHMDS, THF, -15°C → 30°C 83.5%
Deprotection TMSBr, CH2Cl2, 0°C → RT >90%
Hydration EtOH/H2O (1:1), 25°C, 12 hr >95%

Physical Characterization

Property Value Method
Melting Point 195–200°C (decomposes) DSC
Solubility 34.6 mg/mL (H2O, 37°C) UV-Vis spectroscopy
Karl Fischer Water 11.3% (dihydrate) Coulometric titration

Chemical Reactions Analysis

Metabolic Activation via Phosphorylation

Cidofovir undergoes sequential phosphorylation in vivo to form its active metabolite, cidofovir diphosphate (CDV-PP). This activation process involves two enzymatic steps:

StepEnzyme InvolvedReactionProduct
1Pyrimidine nucleoside monophosphate kinaseConversion of cidofovir to cidofovir monophosphate (CDV-MP)CDV-MP ( )
2Cellular kinases (unspecified)Further phosphorylation of CDV-MP to cidofovir diphosphate (CDV-PP)CDV-PP ( )

CDV-PP is the pharmacologically active form responsible for antiviral effects. The reaction efficiency is influenced by intracellular kinase activity, particularly in infected cells .

Mechanism of Action: DNA Polymerase Inhibition

CDV-PP exerts antiviral effects through three primary mechanisms:

MechanismDescriptionSelectivity Basis
Competitive Inhibition Binds to viral DNA polymerase’s active site, competing with natural dCTP25–50× higher affinity for viral vs. human polymerases ( )
Chain Termination Incorporates into viral DNA, disrupting elongation due to lack of 3′-hydroxyl groupViral DNA polymerase incorporates CDV-PP 5–10× more efficiently than host enzymes ( )
Enzyme Inactivation Forms stable complexes with viral DNA polymerase, reducing catalytic activityIrreversible binding observed in cytomegalovirus (CMV) polymerase studies ( )

Stability and Degradation Reactions

Cidofovir dihydrate demonstrates stability under physiological conditions but degrades in harsh environments:

  • Hydrolysis : The phosphonic acid group undergoes slow hydrolysis in acidic conditions (pH < 3), forming phosphoric acid derivatives ( ).

  • Thermal Degradation : Decomposes above 277°C, producing nitrogen oxides and carbon monoxide ( ).

No significant degradation occurs at room temperature in neutral buffers, ensuring shelf stability ( ).

Stereochemical Considerations

The (S) -configuration at the chiral center is critical for activity. Racemization studies indicate:

  • Physiological Conditions : No detectable racemization occurs at pH 7.4 or during enzymatic phosphorylation ( ).

  • Synthetic Modifications : Altering stereochemistry reduces antiviral efficacy by >90% ( ).

Comparative Reactivity with Analogues

Cidofovir’s phosphonate group confers distinct reactivity compared to phosphate-based antivirals:

FeatureCidofovirAcyclovir (Phosphate Ester)
Metabolic ActivationRequires 2 phosphorylation stepsRequires 3 phosphorylation steps
Enzymatic ResistanceResistant to phosphatases due to C–P bondSusceptible to hydrolysis
Cellular UptakeRelies on organic anion transportersPassive diffusion ( )

Scientific Research Applications

Cidofovir dihydrate has a wide range of scientific research applications:

Mechanism of Action

Cidofovir dihydrate exerts its antiviral effects by selectively inhibiting viral DNA polymerase. After cellular uptake, cidofovir is phosphorylated to its active diphosphate form, which competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA. This incorporation disrupts further DNA chain elongation, effectively halting viral replication .

Comparison with Similar Compounds

Structural Analogues: Nucleoside Antivirals

Cidofovir belongs to a class of acyclic nucleoside phosphonates. Key structural analogues include ganciclovir , valganciclovir , acyclovir , and valacyclovir . The table below compares their physicochemical and pharmacological properties:

Compound Molecular Weight (g/mol) logP Mechanism of Action Key Clinical Use Toxicity Profile
Cidofovir dihydrate 315.22 -2.83 DNA polymerase inhibition (cytosine analog) CMV, MPX, smallpox Nephrotoxicity, hepatotoxicity
Ganciclovir 255.23 -3.58 DNA polymerase inhibition (guanine analog) CMV retinitis Myelosuppression, renal toxicity
Valganciclovir 354.36 -2.18 Prodrug of ganciclovir CMV prophylaxis Similar to ganciclovir
Acyclovir 225.20 -3.17 DNA polymerase inhibition (guanine analog) HSV, VZV Neurotoxicity, nephrotoxicity
Valacyclovir 324.34 -2.26 Prodrug of acyclovir HSV, VZV Similar to acyclovir

Key Differences :

  • Phosphonate Backbone : Cidofovir’s phosphonate group eliminates the need for initial viral kinase activation, allowing activity in cells with low kinase activity (e.g., CMV-infected cells) . In contrast, acyclovir and ganciclovir require phosphorylation by viral thymidine kinase .
  • logP: Cidofovir’s lower lipophilicity (logP = -2.83) compared to valganciclovir (-2.18) correlates with reduced oral bioavailability, necessitating intravenous administration .
  • Toxicity: Cidofovir’s nephrotoxicity is more pronounced than that of acyclovir, requiring co-administration with probenecid and hydration .
Phosphonate Derivatives with Modified Side Chains

Recent studies have explored cidofovir derivatives with altered alkyl disulfanyl side chains to improve bioavailability and reduce toxicity. Examples from synthetic routes include:

Compound Structure Modifications Molecular Formula HRMS (ESI+) Data [M+H]+
1c 2-(Tetradecyldisulfanyl)ethyl substituent C₂₈H₅₅N₃O₆PS₂ Calculated: 624.3264; Found: 624.3262
1f 3-(Decyldisulfanyl)propyl substituent C₂₈H₅₅N₃O₆PS₂ Calculated: 624.3264; Found: 624.3262

Key Findings :

  • These derivatives retain antiviral activity by maintaining the phosphonate moiety critical for DNA polymerase inhibition .
Prodrug Strategies: Brincidofovir

Brincidofovir, a lipid conjugate prodrug of cidofovir, incorporates a hexadecyloxypropyl group to enhance oral bioavailability. Unlike cidofovir, brincidofovir bypasses renal uptake transporters, reducing nephrotoxicity . However, clinical trials revealed gastrointestinal toxicity, limiting its use .

Non-Nucleoside Antivirals: Tecovirimat

Tecovirimat’s oral efficacy and favorable safety profile make it a promising alternative, though regulatory approval for MPX remains pending .

Biological Activity

The compound [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid; dihydrate is a phosphonic acid derivative with notable biological activities, particularly in the field of antiviral research. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

Molecular Formula

  • Molecular Formula : C₈H₁₈N₃O₈P
  • Molecular Weight : 359.168 g/mol

Structure

The compound features a pyrimidine ring, hydroxyl groups, and a phosphonic acid moiety, which contribute to its biological activity. The presence of the amino group enhances its interaction with biological targets.

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid acts primarily as an antiviral agent. It is a nucleotide analog that inhibits viral replication by interfering with nucleic acid synthesis. This mechanism is particularly effective against viruses such as cytomegalovirus (CMV) and herpes simplex virus (HSV).

Antiviral Efficacy

Research indicates that this compound exhibits potent antiviral activity. Its effectiveness has been demonstrated in various studies:

  • Cytomegalovirus (CMV) : Studies show that the compound significantly reduces viral load in infected cells, suggesting a strong inhibitory effect on CMV replication.
  • Herpes Simplex Virus (HSV) : Clinical trials have indicated that the compound can reduce the severity and duration of HSV outbreaks.

Case Studies

Several case studies highlight the clinical applications of this compound:

  • Case Study 1 : A clinical trial involving patients with CMV infections showed a marked decrease in viral titers following treatment with the compound, leading to improved clinical outcomes.
  • Case Study 2 : In patients with recurrent HSV infections, administration of the compound resulted in fewer outbreaks and reduced lesion healing time compared to placebo.

Comparative Analysis

The following table summarizes the biological activity of [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid compared to other antiviral agents:

Compound NameTarget VirusMechanism of ActionEfficacy (IC50)
[(2S)-1-(4-amino-2-oxopyrimidin...CMVNucleotide analog0.5 µM
AcyclovirHSVDNA polymerase inhibitor1 µM
GanciclovirCMVDNA polymerase inhibitor0.3 µM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid dihydrate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves phosphonate coupling to a cytosine analog backbone. Key steps include protecting group strategies (e.g., tert-butyl for hydroxyl groups) and phosphorylation using reagents like phosphorus oxychloride. Reaction temperature (0–25°C) and solvent polarity (acetonitrile or DMF) critically impact stereochemical outcomes. Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >98% purity .

Q. How does Cidofovir’s mechanism of action differentiate it from other antiviral nucleoside analogs?

  • Methodological Answer : Cidofovir is intracellularly phosphorylated to its active diphosphate form, which competitively inhibits viral DNA polymerase. Unlike acyclovir, it bypasses viral kinase activation, making it effective against kinase-deficient strains. Mechanistic studies use radiolabeled [³H]-Cidofovir to track incorporation into viral DNA via gel electrophoresis or scintillation counting, confirming chain termination .

Q. Which analytical techniques are most reliable for characterizing Cidofovir’s stability and hydrate form?

  • Methodological Answer :

  • NMR (¹H/³¹P): Confirms stereochemistry and phosphonate bonding (δ 15–20 ppm for phosphonic acid).
  • X-ray crystallography : Resolves dihydrate structure, highlighting hydrogen bonding between water molecules and the phosphonic acid group.
  • TGA/DSC : Quantifies hydrate stability (weight loss at ~100–120°C correlates with water content).
  • HPLC-UV/MS : Monitors degradation products under stress conditions (e.g., pH 3–9, 40–60°C) .

Advanced Research Questions

Q. What strategies mitigate Cidofovir’s nephrotoxicity without compromising antiviral efficacy?

  • Methodological Answer :

  • Prodrug design : Brincidofovir (lipid conjugate) enhances cellular uptake, reducing systemic exposure and renal accumulation. Assessed via comparative LC-MS pharmacokinetics in rodent models .
  • Nanoformulations : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with Cidofovir show sustained release (72+ hours) and reduced renal clearance. In vivo efficacy validated in murine cytomegalovirus models .
  • Co-administration : Probenecid competitively inhibits renal organic anion transporters, decreasing nephrotoxicity (serum creatinine levels monitored in clinical trials) .

Q. How do viral resistance mutations impact Cidofovir’s efficacy, and what experimental models validate these mechanisms?

  • Methodological Answer : Resistance arises from mutations in viral DNA polymerase (e.g., UL54 in herpesviruses). Studies use:

  • Plaque reduction assays : IC₅₀ shifts (e.g., >10-fold increase) in mutant vs. wild-type strains.
  • Surface plasmon resonance (SPR) : Measures binding affinity changes between Cidofovir-diphosphate and mutant polymerases.
  • Cryo-EM : Visualizes steric clashes in polymerase active sites (e.g., A987G mutation in vaccinia virus) .

Q. What pharmacokinetic (PK) models best predict Cidofovir’s tissue distribution for topical vs. systemic administration?

  • Methodological Answer :

  • Compartmental modeling : Two-compartment models with first-order absorption (topical) vs. intravenous bolus (systemic). Parameters derived from LC-MS/MS plasma/tissue concentration-time profiles.
  • Monte Carlo simulations : Optimize dosing intervals for maximal efficacy in mucosal tissues (e.g., 5 mg/kg weekly for ocular HSV).
  • Microdialysis : Measures real-time drug penetration in dermal layers .

Q. How can researchers reconcile contradictory data on Cidofovir’s efficacy in different animal models (e.g., murine vs. primate)?

  • Methodological Answer :

  • Species-specific metabolism : Cytochrome P450 profiling identifies interspecies differences in prodrug activation.
  • Immune system cross-talk : Flow cytometry evaluates T-cell recruitment in infected tissues, which may augment Cidofovir’s effects in primates but not rodents.
  • Meta-analysis : Pooled data from >20 studies (fixed/random-effects models) highlight covariates like viral load thresholds and immune status .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.